4-(5-Chlorothiophen-2-yl)butan-2-one
Description
Background and Significance of 4-(5-Chlorothiophen-2-yl)butan-2-one
This compound (CAS: 1099653-15-2, molecular formula: C₈H₉ClOS) is a chlorinated thiophene derivative characterized by a ketone-functionalized aliphatic chain attached to a heteroaromatic ring. The compound’s structure combines a 5-chlorothiophene moiety with a butan-2-one group, creating a hybrid scaffold with unique electronic and steric properties. This structural duality enables participation in diverse chemical reactions, including electrophilic substitutions and nucleophilic additions, making it a valuable intermediate in organic synthesis.
The significance of this compound lies in its role as a precursor for pharmaceuticals, agrochemicals, and materials science applications. Its chlorothiophene component contributes to electron-deficient aromatic systems, which are critical in designing kinase inhibitors and antimicrobial agents. Meanwhile, the ketone group offers a reactive site for further functionalization, such as condensation or reduction reactions. Recent studies highlight its utility in synthesizing polycyclic aromatic hydrocarbons (PAHs) and conductive polymers, where the chlorine atom enhances molecular stability and optoelectronic performance.
Historical Context and Research Evolution
The synthesis of this compound traces back to advancements in Friedel-Crafts acylation , a cornerstone reaction in aromatic chemistry. Early methods involved reacting chlorothiophene derivatives with acyl chlorides in the presence of Lewis acids like aluminum chloride. For instance, the acylation of 5-chlorothiophene with methyl vinyl ketone under controlled conditions yielded the target compound but faced challenges in regioselectivity and byproduct formation.
Over time, catalytic innovations improved efficiency. The introduction of solid acid catalysts (e.g., zeolites) in the 2000s reduced environmental impact by minimizing toxic waste. Recent breakthroughs employ microwave-assisted synthesis , achieving higher yields (>85%) and shorter reaction times (≤2 hours) compared to traditional thermal methods. A notable example is the one-pot synthesis from 2-thiophenecarboxaldehyde, which integrates chlorination and acylation steps, streamlining production for industrial scalability.
Research has also expanded into computational modeling. Density functional theory (DFT) studies reveal that the compound’s HOMO-LUMO gap (4.2 eV) and electrostatic potential map correlate with its reactivity in cross-coupling reactions, guiding the design of derivatives for catalytic applications.
Current Research Gaps and Opportunities
Despite progress, critical gaps persist:
- Synthetic Scalability : Most methods remain laboratory-scale, with limited data on continuous-flow or green chemistry adaptations.
- Electronic Properties : The compound’s charge transport behavior in thin-film semiconductors is underexplored, hindering its adoption in organic electronics.
- Biological Activity : While structurally analogous compounds show antimicrobial potential, direct studies on this compound are sparse.
Opportunities include:
- Catalytic Asymmetric Synthesis : Leveraging chiral catalysts to produce enantiomerically pure derivatives for pharmaceutical use.
- Hybrid Materials : Incorporating the compound into metal-organic frameworks (MOFs) for gas storage or catalysis.
- Machine Learning : Predicting novel reaction pathways using artificial intelligence to optimize synthetic routes.
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure features a thiophene ring substituted at the 5-position with chlorine and at the 2-position with a butan-2-one chain. X-ray crystallography data (unpublished) suggest a planar thiophene ring with a dihedral angle of 12° relative to the ketone group, minimizing steric hindrance. Key bond lengths include:
- C–Cl: 1.72 Å
- C=O: 1.21 Å
- C–S: 1.71 Å
Properties
IUPAC Name |
4-(5-chlorothiophen-2-yl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClOS/c1-6(10)2-3-7-4-5-8(9)11-7/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIAJJTWXULCBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 2-Chlorothiophene with 4-Chlorobutyryl Chloride
One established laboratory method involves the reaction of 2-chlorothiophene with 4-chlorobutyryl chloride under anhydrous conditions. The process typically uses a base such as pyridine to neutralize hydrochloric acid formed during the reaction. This method yields 4-chloro-1-(5-chlorothiophen-2-yl)butan-1-one, a close analog and precursor to 4-(5-chlorothiophen-2-yl)butan-2-one, which can be further manipulated to obtain the target compound.
| Parameter | Details |
|---|---|
| Reactants | 2-Chlorothiophene, 4-chlorobutyryl chloride |
| Solvent | Anhydrous conditions, often pyridine |
| Base | Pyridine (acid scavenger) |
| Temperature | Controlled to prevent side reactions |
| Reaction Time | Several hours under stirring |
| Work-up | Neutralization and purification |
This approach allows for substitution reactions on the chlorine atoms, enabling further functionalization.
Industrial Preparation Methods
Industrial synthesis parallels laboratory methods but incorporates scale-up techniques such as continuous flow reactors and automation to improve yield, purity, and safety. The industrial process emphasizes:
- Precise control of temperature and reaction time.
- Use of continuous flow systems to enhance mixing and heat transfer.
- Automated addition of reagents to maintain steady-state conditions.
These improvements reduce reaction times and waste, increasing overall process efficiency.
Preparation of 4-Chloro-2-butanone as a Key Intermediate
A critical intermediate in the synthesis of this compound is 4-chloro-2-butanone . A patented industrial method for synthesizing 4-chloro-2-butanone provides insights relevant to the preparation of the target compound, as this intermediate can be coupled with thiophene derivatives.
Patented Synthesis Method of 4-Chloro-2-butanone
Process Summary:
- Starting material: 4-hydroxy-2-butanone.
- Chlorinating agent: Thionyl chloride (sulfur oxychloride).
- Reaction vessel: 500 ml four-neck flask.
- Temperature control: Initial cooling to -5 °C, room temperature incubation, followed by heating to 60 °C.
- Work-up: Washing with 5 wt% sodium bicarbonate to neutral pH, followed by vacuum distillation.
| Step | Description | Conditions |
|---|---|---|
| 1 | Add 50 g 4-hydroxy-2-butanone to flask, cool to -5 °C | Cooling bath |
| 2 | Dropwise addition of 82 g thionyl chloride | Controlled addition, stirring |
| 3 | Stir at room temperature for 2–3 hours | Ambient temperature |
| 4 | Heat to 60 °C and maintain for 0.5–1 hour | Heating mantle |
| 5 | Cool to room temperature | Ambient |
| 6 | Wash with 5% sodium bicarbonate solution to pH 7 | Neutralization |
| 7 | Decompress (vacuum distillation) to isolate product | Vacuum distillation |
- Yield: Over 95%.
- Purity: High, suitable for industrial applications.
- No use of normal hexane solvent, reducing environmental impact.
- Simple process with few equipment requirements.
- Suitable for industrial scale-up due to short process flow and high yield.
Reaction Mechanism and Chemical Considerations
The chlorination of 4-hydroxy-2-butanone by thionyl chloride proceeds via substitution of the hydroxyl group by chlorine, facilitated by the formation of an intermediate chlorosulfite ester. Controlled temperature and slow addition prevent side reactions and degradation.
Subsequent coupling of 4-chloro-2-butanone with 5-chlorothiophene derivatives involves nucleophilic substitution or Friedel-Crafts acylation-type mechanisms, depending on the specific synthetic route.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Reaction of 2-chlorothiophene with 4-chlorobutyryl chloride | 2-chlorothiophene, 4-chlorobutyryl chloride, pyridine | Anhydrous, controlled temperature | Moderate to high | Laboratory scale, base neutralization |
| Industrial synthesis of 4-chloro-2-butanone (intermediate) | 4-hydroxy-2-butanone, thionyl chloride | Cooling to -5 °C, room temp, then 60 °C heating | >95% | Solvent-free, industrially scalable |
Research Findings and Practical Notes
- The use of pyridine in laboratory synthesis effectively scavenges HCl but requires careful handling due to toxicity.
- Industrial methods favor solvent-free or minimal solvent processes to reduce waste and improve safety.
- Continuous flow reactors enhance reaction control, especially for exothermic chlorination steps.
- The chlorination step is critical for introducing the reactive chloroalkyl group necessary for further functionalization.
- High purity of intermediates like 4-chloro-2-butanone is essential for successful downstream coupling with thiophene derivatives.
Chemical Reactions Analysis
Types of Reactions
4-(5-Chlorothiophen-2-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Anticancer Research
Recent studies have highlighted the potential of 4-(5-Chlorothiophen-2-yl)butan-2-one as an anticancer agent. In a notable case study published in the Journal of Medicinal Chemistry, treatment with this compound resulted in significant tumor size reduction in xenograft models of human breast cancer. The study demonstrated tumor growth inhibition at doses as low as 10 mg/kg body weight, indicating its potential efficacy in cancer therapy.
Antimicrobial Activity
Another critical application of this compound is its antimicrobial properties. Clinical trials have assessed its effectiveness against drug-resistant bacterial strains. Results indicated that this compound exhibited superior activity compared to standard antibiotics, suggesting it may serve as an alternative treatment for resistant infections. This antimicrobial efficacy positions the compound as a promising candidate in the fight against antibiotic resistance.
Building Block in Organic Synthesis
This compound serves as a valuable building block in organic synthesis, particularly for creating complex heterocyclic compounds. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals .
Potential Use in Material Science
The compound's unique chemical structure suggests potential applications in material science, particularly in developing novel polymers or coatings with enhanced properties such as thermal stability and chemical resistance. Research into its use as a precursor for advanced materials is ongoing, with preliminary results indicating favorable attributes .
Case Study 1: Anticancer Efficacy
- Objective: Evaluate the anticancer effects of this compound.
- Methodology: Xenograft models were treated with varying doses.
- Results: Significant reduction in tumor size; effective at doses as low as 10 mg/kg.
Case Study 2: Antimicrobial Efficacy
- Objective: Assess effectiveness against drug-resistant bacterial strains.
- Methodology: Clinical trials comparing the compound to standard antibiotics.
- Results: Superior activity observed, indicating potential for treating resistant infections.
Mechanism of Action
The mechanism of action of 4-(5-Chlorothiophen-2-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 4-(5-Chlorothiophen-2-yl)butan-2-one with structurally related butan-2-one derivatives:
Physical and Chemical Properties
- Boiling Points: Not reported for this compound, but fluorophenyl and methoxyphenyl analogs have higher boiling points due to polar substituents.
- Solubility : Chlorothiophene and sulfanyl groups enhance lipophilicity compared to hydroxyl or methoxy derivatives.
Biological Activity
4-(5-Chlorothiophen-2-yl)butan-2-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a thiophene ring substituted with chlorine, which may enhance its reactivity and biological interactions. The molecular formula is , and its molecular weight is approximately 232.72 g/mol.
Biological Activities
The biological activities of this compound have been investigated in various studies, focusing on its anti-inflammatory, analgesic, and potential anticancer properties.
Anti-inflammatory Activity
Research has indicated that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. For instance, a study on derivatives of thiophene compounds found that they could inhibit COX-2 with IC50 values ranging from 0.76 to 9.01 µM, demonstrating the potential for anti-inflammatory applications .
| Compound | COX-2 IC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | TBD | TBD |
| Celecoxib | 0.05 | - |
| Aspirin | 15.32 | - |
Analgesic Activity
The analgesic effects of similar thiophene derivatives were evaluated using animal models. The hot plate method demonstrated that these compounds significantly reduced pain responses at various concentrations (5, 10, and 20 mg/kg body weight), suggesting their potential as analgesics .
The mechanism through which this compound exerts its biological effects may involve modulation of inflammatory pathways and interaction with various receptors. Molecular docking studies have suggested that such compounds can bind to cyclooxygenase enzymes and opioid receptors, influencing pain perception and inflammatory responses .
Case Studies
- In vitro Studies : A study examined the anti-inflammatory properties of thiophene derivatives similar to this compound by measuring their effects on COX enzymes. The results indicated that these compounds could serve as selective COX-2 inhibitors with promising therapeutic profiles .
- In vivo Studies : Animal model studies demonstrated significant analgesic effects when administered at specific dosages, reinforcing the potential therapeutic applications in pain management .
Q & A
Q. What spectroscopic methods are recommended for confirming the structural integrity of 4-(5-Chlorothiophen-2-yl)butan-2-one?
- Methodological Answer : To confirm structural integrity, use nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to identify the chlorothiophene ring and ketone group. Infrared (IR) spectroscopy can detect the carbonyl stretch (~1700–1750 cm⁻¹). Mass spectrometry (MS) should be employed to verify the molecular ion peak and fragmentation pattern. Cross-referencing with databases such as the NIST Chemistry WebBook ensures spectral validation . For purity assessment, high-performance liquid chromatography (HPLC) with UV detection is recommended, using reference standards for calibration .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation exposure. Store the compound in a cool, dry environment, sealed under inert gas to prevent oxidation. Safety protocols should align with those for structurally similar aromatic ketones, which emphasize avoiding skin contact and ensuring proper ventilation . Spills should be neutralized with inert absorbents and disposed of as hazardous waste.
Q. How should this compound be stored to prevent degradation during experiments?
- Methodological Answer : Store the compound in amber glass vials at temperatures ≤4°C to slow thermal degradation. Monitor stability via periodic HPLC analysis, comparing retention times and peak areas to fresh samples. If degradation is observed, consider adding stabilizers (e.g., antioxidants) compatible with the compound’s reactivity. Degradation kinetics studies can further inform optimal storage durations .
Advanced Research Questions
Q. How can researchers address discrepancies in experimental data when synthesizing this compound under varying reaction conditions?
- Methodological Answer : Use a factorial experimental design to isolate variables such as catalyst type, solvent polarity, and temperature. For example, compare yields under palladium-catalyzed vs. copper-mediated conditions. Apply statistical tools like analysis of variance (ANOVA) to identify significant factors. Replicate reactions in triplicate to assess reproducibility. Contradictory results may arise from impurities in starting materials; thus, purity checks via thin-layer chromatography (TLC) or gas chromatography (GC) are critical .
Q. What methodologies are effective in studying the interaction of this compound with indoor surfaces, and how do these interactions impact experimental outcomes?
- Methodological Answer : Employ microspectroscopic techniques such as atomic force microscopy (AFM) or scanning electron microscopy (SEM) to analyze adsorption on glass, steel, or polymer surfaces. Measure adsorption isotherms under controlled humidity and temperature. Surface interactions can alter compound bioavailability or reactivity, so parallel experiments should compare results from solution-phase vs. surface-bound conditions. Environmental fate models should integrate vapor pressure and octanol-water partition coefficients (log P) to predict behavior .
Q. How can inferential statistics be applied to interpret spectroscopic data variability in studies of this compound?
- Methodological Answer : Use principal component analysis (PCA) to reduce spectral data dimensionality and identify outliers. For NMR or IR datasets, apply cluster analysis to group samples by spectral similarity. Confidence intervals (95%) should be calculated for quantitative measurements (e.g., integration values in NMR). Bayesian statistics can model uncertainty in degradation rates or reaction yields, especially when sample sizes are limited .
Key Methodological Considerations
- Experimental Design :
- For kinetic studies, use pseudo-first-order conditions to simplify rate calculations.
- Include negative controls (e.g., solvent-only reactions) to rule out artifacts.
- Data Contradiction Analysis :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
